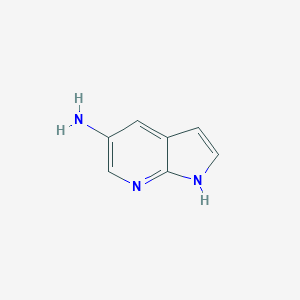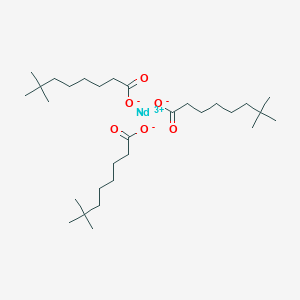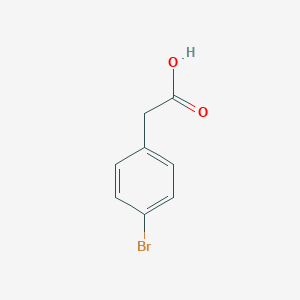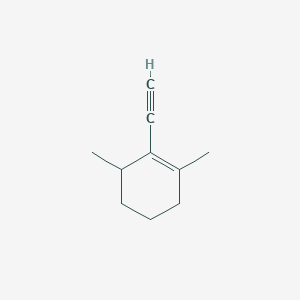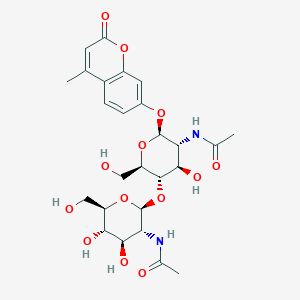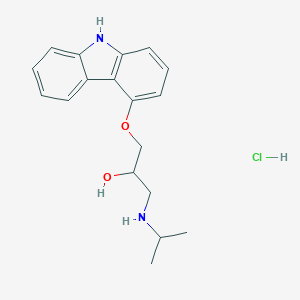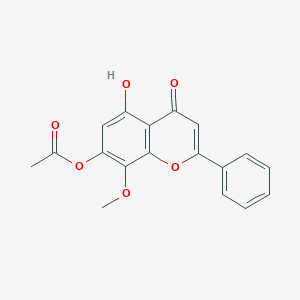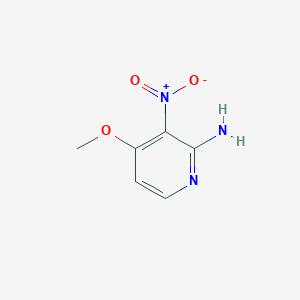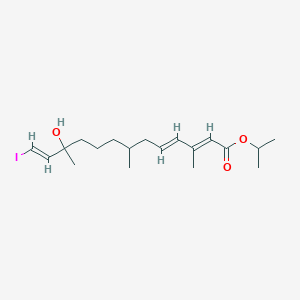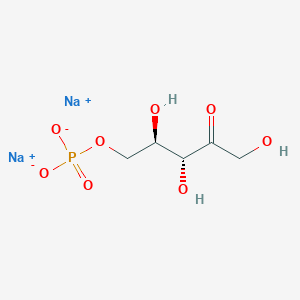
D-核酮糖-5-磷酸钠盐
描述
D-Ribulose 5-phosphate is a pentose phosphate involved in several key metabolic processes. Its role is pivotal in the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis, providing NADPH and pentoses (5-carbon sugars) as well as ribose 5-phosphate for nucleic acid synthesis. The PPP is crucial for the production of NADPH, which is necessary for the regeneration of glutathione to detoxify hydrogen peroxide into water and oxygen, thereby conferring protection against oxidative stress (Liang et al., 2011).
Synthesis Analysis
The synthesis of D-Ribulose 5-phosphate involves enzymatic reactions. It can be prepared by the enzymatic oxidation of D-gluconate 6-phosphate, followed by treatment with charcoal and precipitation as its barium or lithium salt. This process results in a product that is almost pure D-Ribulose 5-phosphate, as confirmed by chemical and enzymatic analyses (Pontremoli, 1966).
Molecular Structure Analysis
The molecular structure of D-Ribulose 5-phosphate and its derivatives have been extensively studied. For example, the structure of form I crystals of D-ribulose-1,5-diphosphate carboxylase, an enzyme that interacts with D-Ribulose 5-phosphate, has been examined, providing insights into the enzyme's molecular symmetry and subunit composition (Baker et al., 1975).
Chemical Reactions and Properties
D-Ribulose 5-phosphate is involved in numerous chemical reactions, including the reversible conversion to D-xylulose 5-phosphate by D-ribulose 5-phosphate 3-epimerase. This enzyme plays a critical role in both the Calvin cycle and the oxidative pentose phosphate pathway, highlighting the compound's versatility in cellular processes (Kopp et al., 1999).
Physical Properties Analysis
While specific studies on the physical properties of D-Ribulose 5-phosphate sodium salt itself are limited, research on related compounds and enzymes provides indirect insights. For instance, studies on D-Ribulose 1,5-bisphosphate carboxylase from various sources have elucidated aspects of enzyme stability, molecular weight, and subunit composition, which are relevant to understanding the physical context in which D-Ribulose 5-phosphate operates (Tabita et al., 1974).
科学研究应用
色氨酸中间体的合成:色氨酸中间体 l-(邻羧基苯基氨基)-l-脱氧-D-核酮糖-5-磷酸的化学合成已成功实现,为研究微生物中的吲哚甘油磷酸合酶提供了一种新的底物 (Doy,1966).
D-核酮糖-1,5-二磷酸羧化酶的研究:发现来自绿藻的这种酶具有中等稳定性和催化性能,表明具有作为加氧酶的潜力 (McFadden、Lord、Rowe 和 Dilks,1975).
蓝藻中的酶研究:来自海洋蓝藻 Agmenellum quadruplicatum 的 D-核酮糖 1, 5-二磷酸羧化酶是一种小而易于纯化的酶,可能对生物催化和生物燃料生产有用 (Tabita、Stevens 和 Quijano,1974).
连续生产中的 D-核酮糖激酶:来自肺炎克雷伯菌的 D-核酮糖激酶可以在酶膜反应器中连续产生 d-核酮糖-5-磷酸 (Gygax 等人,1990).
酶纯化和表征:对来自酿酒酵母的核酮糖 5-磷酸 3-差向异构酶的改进纯化揭示了一个具有更高比活性和对核酮糖 5-磷酸双曲线依赖性的二聚体 (Bär 等人,1996).
D-核酮糖 5-磷酸的稳定性和储存:该化合物稳定,几乎纯净,可以在真空干燥器中 2°C 下储存 (Pontremoli,1966).
D-[14C]核酮糖 1,5-二磷酸的合成:已经开发出一种可靠的方法来合成具有高比活度和纯度的这种化合物 (Kuehn 和 Hsu,1978).
从牛肝中纯化 D-核酮糖-5-磷酸 3-差向异构酶:这种高度纯化的来自牛肝的酶的比活性为 617 单位/毫克 (Wood,1979).
生物催化中的核糖-5-磷酸异构酶:这些酶在戊糖磷酸途径中至关重要,在生产稀有糖和治疗由锥虫引起的疾病方面具有潜在应用 (Chen、Wu、Zhang 和 Mu,2020).
用吡哆醛磷酸研究核酮糖二磷酸羧化酶:用吡哆醛磷酸修饰红螺菌核酮糖二磷酸羧化酶会影响酶活性,表明对生物合成的影响 (Whitman 和 Tabita,1978).
安全和危害
未来方向
属性
IUPAC Name |
disodium;[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEPTNUBEFMKAU-CIFXRNLBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578016 | |
| Record name | Disodium 5-O-phosphonato-D-ribulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Ribulose 5-phosphate sodium salt | |
CAS RN |
108321-99-9 | |
| Record name | Disodium 5-O-phosphonato-D-ribulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ribulose 5-phosphate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



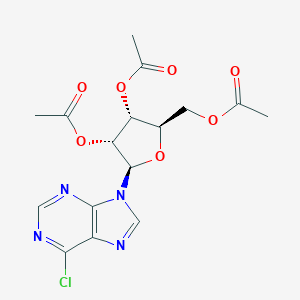
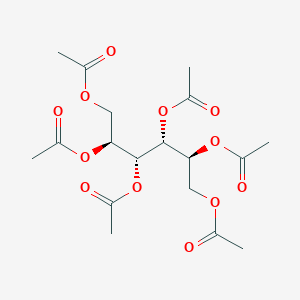
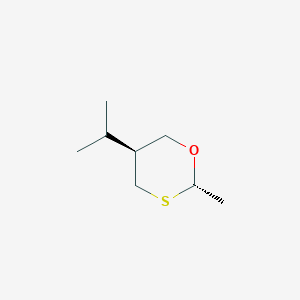
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B19717.png)
